1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
Overview
Description
The compound 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is a derivative within the class of triazoloquinoxalines, which are of significant interest due to their biological activities, particularly as adenosine receptor antagonists. These compounds have been studied for their potential in modulating various physiological processes through their interaction with adenosine receptors .
Synthesis Analysis
The synthesis of triazoloquinoxaline derivatives involves various strategies. For instance, the compound 4-amino-6-benzylamino-1,2-dihydro-2-phenyl-1,2,4-triazolo[4,3-a]quinoxalin-1-one was synthesized and tested for its binding activities at adenosine receptor subtypes. Different substituents on the phenyl ring and the amino group were explored to yield selective antagonists for specific adenosine receptor subtypes . Another related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, was synthesized through the reaction of an amino benzyl hydrazino triazinone with carbon disulfide in a water/pyridine mixture or by reacting a mercapto triazinone with benzyl bromide in methanolic ammonia water .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by their tricyclic core, which is crucial for their biological activity. The molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was determined through crystallography, revealing a monoclinic space group with extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which may contribute to its stability and biological activity .
Chemical Reactions Analysis
The chemical reactivity of triazoloquinoxalines is influenced by the presence of various functional groups that can participate in reactions. For example, the mercapto group in the title compound of the second study can react with benzyl bromide, indicating its nucleophilic character. The presence of amino and mercapto groups also suggests potential for further derivatization and the formation of hydrogen bonds, which are important for receptor binding .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The density and crystallographic parameters of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one were reported, providing insights into the compound's solid-state characteristics. The intermolecular interactions observed in the crystal structure are likely to affect the solubility, stability, and overall physicochemical profile of the compound . The characterization of the new compounds synthesized in the third study was performed using elemental analyses and various spectroscopic techniques, which are essential for confirming the identity and purity of these molecules .
Scientific Research Applications
Antibacterial and Antifungal Properties
1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one and its derivatives exhibit significant antibacterial and antifungal activities. Research has demonstrated the effectiveness of these compounds against various pathogenic strains. For instance, Panwar and Singh (2011) synthesized 3-Aryl-5H,13aH-quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines, showing potent antifungal and antibacterial properties (Panwar & Singh, 2011). Similarly, derivatives like 1-aryl-4-chloro-[1,2,4]triazolo [4,3-a]quinoxalines have been found to possess strong antibacterial activity, as reported by Badran, Abouzid, and Hussein (2003) (Badran, Abouzid, & Hussein, 2003).
Excitatory Amino Acid Pharmacology
This compound has been explored in the development of excitatory amino acid antagonists. McQuaid et al. (1992) synthesized a series of substituted 1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-ones, finding that they demonstrated significant affinity for the AMPA receptor and the glycine site on the NMDA receptor complex. This suggests potential applications in neurological and psychiatric disorders (McQuaid et al., 1992).
Potential in Antidepressant Therapy
The 4-amino[1,2,4]triazolo[4,3-a]quinoxalines class has shown promise as rapid-acting antidepressant agents. Sarges et al. (1990) found that many compounds in this class exhibited strong binding to adenosine A1 and A2 receptors, indicating potential use in novel and rapid-acting antidepressant therapies (Sarges et al., 1990).
Anticancer and Apoptotic Activity
Certain derivatives of 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one have shown anticancer and apoptotic activities. Alsaif et al. (2021) synthesized and tested derivatives against tumor cell lines, with compounds displaying significant VEGFR-2 inhibitory activities, which is crucial in anticancer strategies (Alsaif et al., 2021).
Membranotropic Properties
Novel compounds containing triazole and quinoxaline moieties have been synthesized and characterized for their interaction with lipid bilayers. Mirgorodskaya et al. (2017) showed that these compounds have increased membranotropic properties, which can be important in drug delivery and membrane biology studies (Mirgorodskaya et al., 2017).
properties
IUPAC Name |
1-sulfanylidene-2,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4OS/c14-8-7-11-12-9(15)13(7)6-4-2-1-3-5(6)10-8/h1-4H,(H,10,14)(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUVQRMZWGBWJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=NNC(=S)N23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368804 | |
Record name | 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26669769 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one | |
CAS RN |
540760-27-8 | |
Record name | 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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